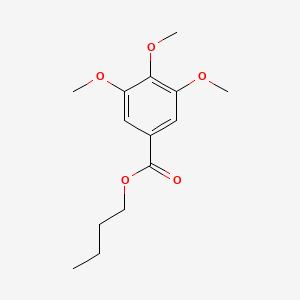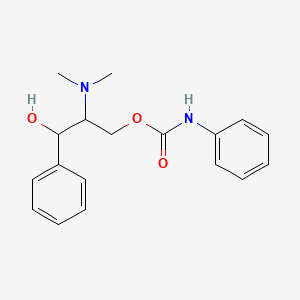
N,N-Dimethyl-2,4,6-trinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2,4,6-trinitroaniline: is a chemical compound with the molecular formula C8H8N4O6 and a molecular weight of 256.1723 g/mol . . This compound is characterized by the presence of three nitro groups (-NO2) attached to the benzene ring and a dimethylamino group (-N(CH3)2) attached to the nitrogen atom of the aniline structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration of N,N-Dimethylaniline: The synthesis of N,N-Dimethyl-2,4,6-trinitroaniline typically involves the nitration of N,N-Dimethylaniline.
Industrial Production Methods: Industrially, the compound can be produced by a similar nitration process, but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The nitro groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: N,N-Dimethyl-2,4,6-trinitroaniline is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry:
Mécanisme D'action
Molecular Targets and Pathways:
Interaction with Biological Molecules: N,N-Dimethyl-2,4,6-trinitroaniline interacts with various biological molecules, potentially affecting cellular pathways and enzyme activities.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
2,4,6-Trinitroaniline: Similar in structure but lacks the dimethylamino group.
N-Methyl-2,4,6-trinitroaniline: Similar but has only one methyl group attached to the nitrogen atom.
Uniqueness:
Propriétés
Numéro CAS |
2493-31-4 |
|---|---|
Formule moléculaire |
C8H8N4O6 |
Poids moléculaire |
256.17 g/mol |
Nom IUPAC |
N,N-dimethyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C8H8N4O6/c1-9(2)8-6(11(15)16)3-5(10(13)14)4-7(8)12(17)18/h3-4H,1-2H3 |
Clé InChI |
CHAGGWKJBGUBBJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




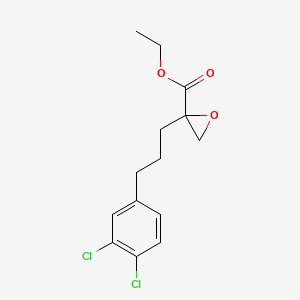


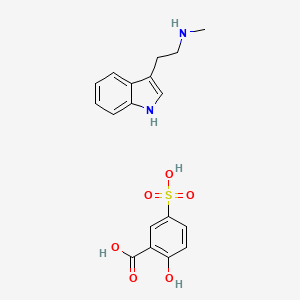
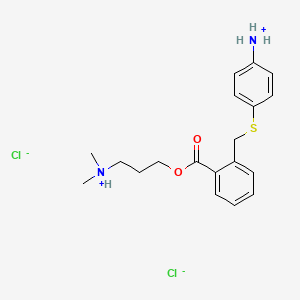
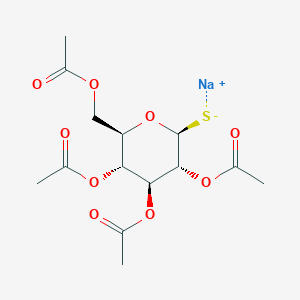
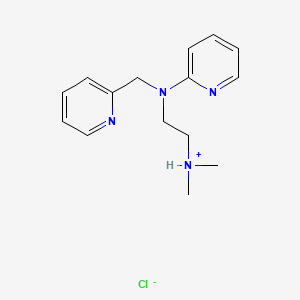
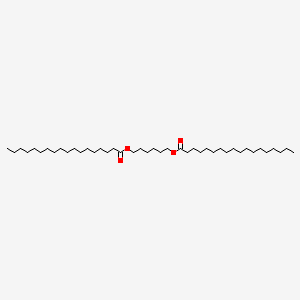
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-](/img/structure/B13754354.png)
